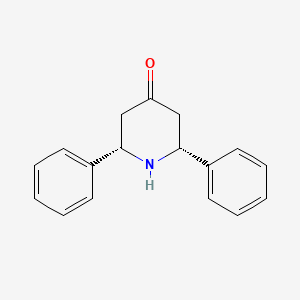

cis-2,6-Diphenylpiperidin-4-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

54750-61-7 |

|---|---|

Molecular Formula |

C17H17NO |

Molecular Weight |

251.32 g/mol |

IUPAC Name |

(2R,6S)-2,6-diphenylpiperidin-4-one |

InChI |

InChI=1S/C17H17NO/c19-15-11-16(13-7-3-1-4-8-13)18-17(12-15)14-9-5-2-6-10-14/h1-10,16-18H,11-12H2/t16-,17+ |

InChI Key |

OYKOHBSCVHNWPT-CALCHBBNSA-N |

Isomeric SMILES |

C1[C@@H](N[C@@H](CC1=O)C2=CC=CC=C2)C3=CC=CC=C3 |

Canonical SMILES |

C1C(NC(CC1=O)C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies of Cis 2,6 Diphenylpiperidin 4 One and Its Derivatives

Classical and Established Synthetic Routes

Mannich Condensation Reactions for Piperidin-4-one Core Synthesis

The Mannich reaction stands as a cornerstone in the synthesis of 4-piperidone (B1582916) frameworks. This classical multicomponent condensation typically involves an aromatic aldehyde, a ketone, and an amine source, such as ammonium (B1175870) acetate (B1210297), to construct the piperidine (B6355638) ring in a single step. chemrevlett.comnih.govresearchgate.net The reaction of an active methylene (B1212753) compound with formaldehyde (B43269) and an amine to form β-amino carbonyl compounds, known as Mannich bases, was first recognized by Mannich. chemrevlett.com A well-established method for synthesizing 2,6-diphenylpiperidine-4-ones is based on the condensation of an acetone (B3395972) dicarboxylic acid ester with an aromatic aldehyde and ammonia (B1221849) or a primary amine. chemrevlett.com

A new series of 2,6-diaryl-3-methyl-4-piperidones has been synthesized through the Mannich condensation of ethyl methyl ketone, substituted aromatic aldehydes, and ammonium acetate. nih.gov The general procedure for preparing 3-substituted-2,6-diarylpiperidin-4-ones involves dissolving ammonium acetate, benzaldehyde, and an appropriate ketone in ethanol (B145695) and heating the solution. asianpubs.org The resulting hydrochloride salt is then neutralized to yield the desired piperidone. asianpubs.org

| Reactants | Reaction Type | Product | Key Features |

|---|---|---|---|

| Aromatic Aldehyde, Ketone, Ammonium Acetate | Mannich Condensation | 2,6-Diaryl-4-piperidones | One-pot synthesis of the piperidone core. chemrevlett.comnih.gov |

| Ethyl Methyl Ketone, Substituted Aromatic Aldehydes, Ammonium Acetate | Mannich Condensation | 2,6-Diaryl-3-methyl-4-piperidones | Introduction of a methyl group at the 3-position. nih.gov |

| Benzaldehyde, Appropriate Ketone, Ammonium Acetate | Mannich Condensation | 3-Substituted-2,6-diarylpiperidin-4-ones | Versatile method for introducing various substituents. asianpubs.org |

Reductive Amination Cyclization Approaches

Reductive amination followed by a cyclization event provides another powerful strategy for the synthesis of piperidine rings. This approach often involves the formation of an imine intermediate which then undergoes an intramolecular reaction to form the heterocyclic ring.

One such method involves the diastereoselective reductive cyclization of amino acetals, which are themselves prepared via a nitro-Mannich reaction. nih.gov This two-step process allows for the control of stereochemistry in the final piperidine product. nih.gov Another approach utilizes an iron-catalyzed reductive amination of ω-amino fatty acids, where phenylsilane (B129415) plays a crucial role in imine formation and reduction, as well as the subsequent cyclization. nih.gov Furthermore, a de novo diastereoselective synthesis of functionalized N-(het)arylpiperidines has been developed using a reductive amination/aza-Michael addition sequence. thieme-connect.com The success of this reaction is highly dependent on the solvent system, with aqueous alcohol mixtures often providing the best results. thieme-connect.com

Stereoselective and Enantioselective Synthesis Strategies

The development of methods to control the stereochemistry of substituents on the piperidine ring is of paramount importance for the synthesis of specific, biologically active isomers.

Organocatalyzed Condensations for Diastereomer Control

Organocatalysis has emerged as a powerful tool for achieving high levels of stereocontrol in organic reactions. In the context of piperidin-4-one synthesis, organocatalyzed intramolecular Mannich reactions have been employed to produce cis-2,6-disubstituted piperidin-4-ones. ua.esnih.gov This strategy involves the sequential decarboxylative Mannich reaction of a chiral N-tert-butanesulfinyl imine and a β-keto acid, followed by an organocatalyzed intramolecular Mannich reaction with an aldehyde. ua.esnih.gov This approach offers a straightforward route to enantiopure β-amino ketone derivatives which are then cyclized. ua.esnih.gov

Imino-Diels-Alder Reactions in Piperidine Formation

The imino-Diels-Alder reaction, a variation of the well-known Diels-Alder reaction, provides a powerful method for the construction of six-membered nitrogen-containing heterocycles. This [4+2] cycloaddition between an imine and a diene can be used to form the piperidine ring with a high degree of stereocontrol. A review of the aza-Diels-Alder reaction highlights its utility in forming piperidin-4-ones from the reaction of imines and electron-rich dienes or enones, often facilitated by Lewis acids, Brønsted acids, or organocatalysts. rsc.org One specific application involves the reaction of a diene with ethyl (N-tosylimino)acetate to form a cycloadduct as a single stereoisomer, which serves as a precursor to a piperidine A-ring unit. nih.gov

Enantioselective Approaches for Substituted Piperidines

Achieving enantioselectivity, the preferential formation of one enantiomer over the other, is a key goal in modern synthetic chemistry. Several enantioselective methods for the synthesis of substituted piperidines have been developed.

An organocatalytic enantioselective intramolecular aza-Michael reaction has been described for the desymmetrization of certain substrates, leading to enantiomerically enriched 2,5- and 2,6-disubstituted piperidines. rsc.org The use of specific catalysts and co-catalysts can influence the diastereoselectivity of the final product. rsc.org Another approach involves the enantioselective addition of aryl Grignard reagents to pyridine (B92270) N-oxides in the presence of a chiral ligand, followed by reduction to yield optically active piperidines. acs.org A cross-coupling approach using a rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids and a pyridine derivative has also been reported for the synthesis of enantioenriched 3-substituted piperidines. snnu.edu.cnacs.org Furthermore, a modular strategy for the synthesis of trisubstituted chiral piperidines has been developed, involving a formal [4+2] cyclization and sequential decarboxylative functionalizations. acs.org

| Method | Key Reagents/Catalysts | Product Type | Key Features |

|---|---|---|---|

| Organocatalytic Intramolecular aza-Michael Reaction | 9-amino-9-deoxy-epi-hydroquinine, Trifluoroacetic acid | Enantiomerically enriched 2,5- and 2,6-disubstituted piperidines | Desymmetrization of substrates. rsc.org |

| Enantioselective Addition to Pyridine N-Oxides | Aryl Grignard reagents, Lithium binolate | Optically active 2- and 2,4-disubstituted piperidines | Good yields and enantiomeric excess. acs.org |

| Rhodium-Catalyzed Asymmetric Reductive Heck Reaction | Rh-catalyst, Arylboronic acids, Pyridine derivative | Enantioenriched 3-substituted piperidines | High yield and excellent enantioselectivity. snnu.edu.cnacs.org |

| Modular Synthesis via [4+2] Cyclization | Chloro-homoserine, Acetylene dicarboxylate | Trisubstituted chiral piperidines | Scalable, single enantio- and diastereomer product. acs.org |

Functionalization and Derivatization of the cis-2,6-Diphenylpiperidin-4-one Scaffold

The this compound core structure serves as a versatile scaffold for a variety of chemical modifications. The presence of a secondary amine, a carbonyl group, and activated methylene protons provides multiple sites for functionalization, allowing for the synthesis of a diverse library of derivatives. These modifications are instrumental in tuning the molecule's stereochemistry and exploring its potential in various chemical and medicinal applications.

N-Substitution Reactions

The nitrogen atom of the piperidine ring is a primary site for derivatization, enabling the introduction of a wide range of substituents that can significantly alter the conformational and electronic properties of the molecule.

N-acylation of this compound and its derivatives is a common strategy to introduce an amide functionality into the piperidine ring. This transformation has been shown to influence the conformation of the heterocyclic ring.

N-Benzoylation: The reaction of c-3,t-3-dimethyl-r-2,c-6-diphenylpiperidin-4-one with benzoyl chloride in the presence of triethylamine (B128534) in anhydrous benzene (B151609) yields 1-benzoyl-c-3,t-3-dimethyl-r-2,c-6-diphenylpiperidin-4-one. youtube.com X-ray crystallographic analysis of this derivative reveals that the piperidine ring adopts a distorted boat conformation. youtube.com The sum of the bond angles around the nitrogen atom is consistent with sp² hybridization, indicating delocalization of the nitrogen lone pair into the benzoyl group. youtube.com

N-Acetylation: The N-acetyl derivative of this compound has been synthesized and utilized in further reactions, such as the Knoevenagel condensation with phenylacetonitrile. nih.gov The resulting product, (1-acetyl-2,6-diphenyl-piperidin-4-yl-idene)(phen-yl)acetonitrile, features a piperidine ring in a boat conformation. nih.gov Conformational studies on N-acetyl-r-2,c-6-diphenylpiperidin-4-one oximes have also been conducted, indicating that these molecules tend to adopt twist-boat conformations. researchgate.net

N-Chloroacetylation: N-chloroacetylation can be achieved by treating the parent piperidone with chloroacetyl chloride. For instance, 1-chloroacetyl-3,3-dimethyl-2,6-diphenylpiperidin-4-one is synthesized by reacting 3,3-dimethyl-cis-2,6-diphenylpiperidin-4-one with chloroacetyl chloride and triethylamine in anhydrous benzene. longdom.org Similarly, 1-(2-chloroacetyl)-3-methyl-2,6-diphenylpiperidin-4-one has been prepared from 3-methyl-2,6-diphenylpiperidin-4-one (B5426205). nih.gov In these N-chloroacetylated derivatives, the piperidine ring is observed to adopt a distorted boat conformation. longdom.orgnih.gov

Table 1: N-Acylation of this compound Derivatives

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| c-3,t-3-dimethyl-r-2,c-6-diphenylpiperidin-4-one | Benzoyl chloride, triethylamine | 1-Benzoyl-c-3,t-3-dimethyl-r-2,c-6-diphenylpiperidin-4-one | youtube.com |

| This compound | Acetic anhydride (B1165640) (inferred) | 1-Acetyl-2,6-diphenylpiperidin-4-one | nih.gov |

| 3,3-dimethyl-cis-2,6-diphenylpiperidin-4-one | Chloroacetyl chloride, triethylamine | 1-Chloroacetyl-3,3-dimethyl-2,6-diphenylpiperidin-4-one | longdom.org |

| 3-methyl-2,6-diphenylpiperidin-4-one | Chloroacetyl chloride, triethylamine | 1-(2-Chloroacetyl)-3-methyl-2,6-diphenylpiperidin-4-one | nih.gov |

The secondary amine of the piperidine ring can be readily nitrosated to form the corresponding N-nitroso derivative. The synthesis of N-nitroso-2,6-diphenylpiperidin-4-one is accomplished by treating 2,6-diphenylpiperidin-4-one, dissolved in an ethanol-water mixture containing concentrated hydrochloric acid, with sodium nitrite. longdom.org The reaction is typically carried out at a temperature of 50-60°C. longdom.org The resulting N-nitroso compound can be further derivatized, for example, by condensation with semicarbazide (B1199961) hydrochloride to yield N-nitroso-2,6-diphenylpiperidin-4-one semicarbazone. longdom.orgpharmacophorejournal.com Conformational analysis of related N-nitroso-2r,6c-diphenylpiperidin-4-one oximes suggests that these compounds predominantly exist in boat conformations. researchgate.net

Table 2: Synthesis of N-Nitroso-2,6-diphenylpiperidin-4-one

| Starting Material | Reagents | Product | Reference |

|---|

N-benzylation introduces a benzyl (B1604629) group onto the piperidine nitrogen. This can be achieved by reacting the piperidone with a benzyl halide. For example, a series of N-benzylated 3,5-dialkyl-2,6-diarylpiperidin-4-ones have been synthesized in good yields by reacting the corresponding piperidones with various benzyl bromides. researchgate.net This methodology is applicable to the this compound scaffold. The introduction of the N-benzyl group is a common strategy in the synthesis of piperidine-based compounds with potential biological activity. chemrevlett.com

The nitrogen of the piperidone can be alkylated using alkyl halides. A common example is N-methylation, which can be performed by treating the piperidone intermediate with methyl iodide in the presence of a base such as potassium carbonate in acetone. nih.gov This reaction introduces a methyl group onto the nitrogen atom, as demonstrated in the synthesis of 1,3-dimethyl-2,6-diphenylpiperidin-4-one (B1331471). nih.gov

Carbonyl Group Modifications at C-4

The carbonyl group at the C-4 position is a key site for a variety of chemical transformations, allowing for the introduction of new functional groups and the construction of more complex molecular architectures.

Common modifications include the formation of imine-like derivatives such as oximes, semicarbazones, and hydrazones. For instance, the reaction of 2,6-diarylpiperidin-4-ones with semicarbazide hydrochloride in ethanol leads to the formation of the corresponding semicarbazones. longdom.org Similarly, N-nitroso-2,6-diphenylpiperidin-4-one can be converted to its semicarbazone. longdom.orgpharmacophorejournal.com

The carbonyl group can also participate in condensation reactions. An example is the Knoevenagel condensation of 1-acetyl-2,6-diphenylpiperidin-4-one with phenylacetonitrile, which yields (1-acetyl-2,6-diphenyl-piperidin-4-yl-idene)(phen-yl)acetonitrile. nih.gov This reaction introduces a carbon-carbon double bond at the C-4 position.

Furthermore, the Wittig reaction offers a powerful method for converting the carbonyl group into an alkene. This reaction involves the treatment of the ketone with a phosphonium (B103445) ylide. masterorganicchemistry.com While specific examples of the Wittig reaction on this compound itself are not detailed in the provided context, it is a general and widely used method for olefination of ketones. nih.govmasterorganicchemistry.comstackexchange.com The nature of the ylide can influence the stereochemistry of the resulting alkene. youtube.comstackexchange.com

Table 3: Examples of Carbonyl Group Modifications at C-4

| Starting Material | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| 2,6-Diarylpiperidin-4-ones | Semicarbazide hydrochloride | Semicarbazone | longdom.org |

| N-Nitroso-2,6-diphenylpiperidin-4-one | Semicarbazide hydrochloride, ammonia | Semicarbazone | longdom.orgpharmacophorejournal.com |

| 1-Acetyl-2,6-diphenylpiperidin-4-one | Phenylacetonitrile | α,β-Unsaturated nitrile | nih.gov |

| Ketones (general) | Phosphonium ylide | Alkene | youtube.commasterorganicchemistry.comstackexchange.com |

Oxime Formation

The conversion of the C-4 carbonyl group into an oxime is a common and straightforward derivatization. This reaction is typically achieved by treating the piperidinone with hydroxylamine (B1172632) hydrochloride in the presence of a base, such as sodium acetate, in a polar solvent like ethanol. The reaction mixture is often heated to reflux to ensure complete conversion. nih.govresearchgate.net This transformation introduces a C=N-OH group, which can exist as E and Z isomers and serves as a precursor for further functionalization. arpgweb.com The oxime derivatives themselves have been noted for their potential biological activities. ijprajournal.com

For instance, the oximation of a related compound, 1,3-dimethyl-2,6-diphenylpiperidin-4-one, is accomplished by refluxing it with two molar equivalents of hydroxylamine hydrochloride and sodium acetate in ethanol. nih.gov Similarly, t-3-Benzyl-r-2,c-diphenylpiperidin-4-one oxime is synthesized by reacting the parent ketone with hydroxylamine hydrochloride. researchgate.net

| Starting Material | Reagents | Solvent | Conditions | Product |

| 1,3-Dimethyl-2,6-diphenylpiperidin-4-one | Hydroxylamine hydrochloride, Sodium acetate | Ethanol | Reflux | 1,3-Dimethyl-2,6-diphenylpiperidin-4-one oxime |

| This compound | Hydroxylamine hydrochloride, Base (e.g., Pyridine, NaOH) | Ethanol | 60-120°C | This compound oxime |

| t-3-Benzyl-r-2,c-diphenylpiperidin-4-one | Hydroxylamine hydrochloride, Sodium acetate | Ethanol | Reflux | t-3-Benzyl-r-2,c-diphenylpiperidin-4-one oxime |

This table presents representative reaction conditions based on analogous transformations.

Thiosemicarbazone Formation

The reaction of this compound with thiosemicarbazide (B42300) yields the corresponding thiosemicarbazone. This condensation reaction typically proceeds by stirring the ketone and thiosemicarbazide in a solvent like methanol (B129727) at room temperature. nih.gov Thiosemicarbazones are of significant interest due to their wide range of pharmacological properties and their ability to act as chelating ligands for metal ions. The general synthesis involves a 1:1 molar addition of the thiosemicarbazide to the ketone. nih.gov

| Starting Material | Reagents | Solvent | Conditions | Product |

| This compound | Thiosemicarbazide | Methanol | Room Temperature, 24h | This compound thiosemicarbazone |

| General Ketone (R₂C=O) | 4-Phenylthiosemicarbazide | Methanol | Room Temperature | N-phenyl-2-(R₂,R₁-methylidene)hydrazine-1-carbothioamide |

This table outlines the general procedure for thiosemicarbazone formation as applied to the target compound.

O-Benzyloxime Synthesis

For more complex oxime derivatives, such as O-benzyloximes, the synthetic strategy involves condensing the piperidin-4-one with O-benzylhydroxylamine or its hydrochloride salt. This reaction creates an oxime ether derivative, which can influence the stereochemistry and biological profile of the molecule. The synthesis of O-benzyloximes from related 2,6-diarylpiperidin-4-ones has been reported, typically involving a condensation reaction in an alcoholic solvent. This modification can play a role in exploring stereochemistry, as E/Z isomerization is a key factor during oximation.

| Starting Material | Reagents | Product |

| This compound | O-Benzylhydroxylamine hydrochloride | This compound O-benzyloxime |

| 2,6-bis(4-chlorophenyl)-1,3-dimethylpiperidin-4-one | O-Benzylhydroxylamine | 2,6-bis(4-chlorophenyl)-1,3-dimethylpiperidin-4-one O-benzyloxime |

This table shows the reactants for the synthesis of O-benzyloxime derivatives based on established procedures for analogous compounds.

Spiro Compound Formation

The C-4 carbonyl group is a key handle for the construction of spirocyclic systems, where a single carbon atom is common to two rings. whiterose.ac.uk Spiro compounds can be formed by reacting this compound with bifunctional reagents. A common method is the acid-catalyzed reaction with a diol, such as ethane-1,2-diol, to form a spiro-ketal (a 1,3-dioxolane (B20135) ring fused at the C-4 position). google.com This reaction creates a spiro[piperidine-4,2'-(1,3-dioxolane)] structure. Other, more complex spiro compounds can be synthesized through multi-component reactions or cycloadditions involving the C-4 ketone or its derivatives. nih.govnih.gov

| Starting Material | Reagents | Reaction Type | Product Class |

| This compound | Ethane-1,2-diol, Acid catalyst (e.g., p-TsOH) | Ketalization | Spiro[piperidine-4,2'-(1,3-dioxolane)] |

| 1-Benzyl piperidin-4-one | Aniline, Trimethylsilyl cyanide, then DMFDMA | Multi-step condensation/cyclization | Spirocyclic imidazolinone |

| 2-Arylidene-1,3-indandiones | 1,4-Dithiane-2,5-diol | Sulfa-Michael/aldol domino reaction | Spiro-1,3-indandione |

This table illustrates various strategies for forming spiro compounds from piperidinone precursors.

Hydroxy/Alkyl Substitution at C-4 (e.g., Grignard Reactions)

Grignard reactions provide a powerful method for converting the C-4 carbonyl into a tertiary alcohol and introducing a new carbon-carbon bond. masterorganicchemistry.comyoutube.com The reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to the electrophilic carbonyl carbon. A subsequent acidic workup protonates the resulting alkoxide to yield the final alcohol. youtube.com The choice of the Grignard reagent (e.g., methyl, ethyl, or phenylmagnesium bromide) determines the nature of the alkyl or aryl group introduced at the C-4 position. This reaction transforms the planar ketone into a chiral center, creating a 4-hydroxy-4-substituted piperidine derivative.

| Reagent 1 (Grignard) | Reagent 2 (Workup) | R-Group Introduced | Product |

| Methylmagnesium bromide (CH₃MgBr) | H₃O⁺ | Methyl (-CH₃) | 4-Methyl-cis-2,6-diphenylpiperidin-4-ol |

| Ethylmagnesium bromide (CH₃CH₂MgBr) | H₃O⁺ | Ethyl (-CH₂CH₃) | 4-Ethyl-cis-2,6-diphenylpiperidin-4-ol |

| Phenylmagnesium bromide (C₆H₅MgBr) | H₃O⁺ | Phenyl (-C₆H₅) | cis-2,4,6-Triphenylpiperidin-4-ol |

This table provides examples of various Grignard reagents and the corresponding tertiary alcohol products.

Modifications at Methylene Groups Adjacent to Carbonyl

The C-3 and C-5 methylene groups, being alpha to the carbonyl group, possess acidic protons that can be removed by a base to form an enolate. This enolate intermediate can then react with various electrophiles, allowing for alkylation, acylation, and condensation reactions at these positions.

A prominent example of modification at this position is seen in the synthesis of 3-alkyl-2,6-diphenylpiperidin-4-ones. These are often prepared via a Mannich-type condensation reaction. For instance, the synthesis of 1,3-dimethyl-2,6-diphenylpiperidin-4-one involves the initial condensation of benzaldehyde, ammonium acetate, and ethyl methyl ketone (instead of acetone). nih.gov The ethyl methyl ketone provides the additional methyl group that ultimately resides at the C-3 position of the piperidinone ring. The resulting 3-methyl-2,6-diphenylpiperidin-4-one can then be N-alkylated, for example with methyl iodide, to yield the final product. nih.gov This demonstrates a robust method for introducing substituents at the C-3 position, adjacent to the carbonyl group.

Stereochemistry and Conformational Analysis

The conformational landscape of cis-2,6-Diphenylpiperidin-4-one and its derivatives is primarily governed by the piperidine (B6355638) ring's flexibility and the spatial arrangement of its bulky substituents.

Piperidine Ring Conformation Preferences

The six-membered piperidine ring is not planar and, similar to cyclohexane, adopts several non-planar conformations to alleviate ring strain. The chair conformation is the most stable and prevalent form for the piperidine skeleton.

Chair Conformations and Their Derivatives

In its ground state, the piperidine ring of this compound and its analogues predominantly adopts a chair conformation. nih.govias.ac.inasianpubs.orgnih.gov This arrangement is significantly more stable, comprising over 99.9% of the equilibrium mixture at room temperature for unsubstituted cyclohexane, a principle that extends to piperidine rings. libretexts.org In this conformation, the substituents can occupy either axial or equatorial positions. Spectroscopic and crystallographic studies have consistently shown that derivatives such as 1,3-dimethyl-2,6-diphenylpiperidin-4-one (B1331471), (E)-N′-(3,3-Dimethyl-2,6-diphenylpiperidin-4-ylidene)isonicotinohydrazide, and 3,3-Dimethyl-cis-2,6-di-p-tolylpiperidin-4-one all feature a piperidine ring in a distinct chair conformation. nih.govnih.govresearchgate.net The stability of the chair form arises from its ability to minimize both angle strain and torsional strain, as adjacent hydrogens are held in staggered positions. libretexts.org

| Compound | Ring Conformation | Phenyl Group Orientation | Reference |

| 1,3-Dimethyl-2,6-diphenylpiperidin-4-one | Chair | Equatorial | nih.gov |

| (E)-N′-(3,3-Dimethyl-2,6-diphenylpiperidin-4-ylidene)isonicotinohydrazide | Chair | Equatorial | nih.gov |

| 3,3-Dimethyl-cis-2,6-di-p-tolylpiperidin-4-one | Chair | Equatorial | researchgate.net |

| t(3)-benzyl-r(2),c(6)-bis(aryl)piperidin-4-ones | Chair | Equatorial | ias.ac.in |

| 2,6-Diphenyl-3-(prop-2-en-1-yl)piperidin-4-one | Chair | - | nih.gov |

Boat and Twist-Boat Conformations and Their Derivatives

While the chair form is energetically favored, boat and twist-boat conformations are also possible, particularly when certain substituents are introduced, especially on the nitrogen atom. ias.ac.innih.gov The introduction of an N-nitroso group, for example, can profoundly affect the ring's conformation due to steric strain. ias.ac.in Studies on N-nitroso derivatives of 2,6-diphenylpiperidin-4-ones have shown that these compounds exist in an equilibrium mixture of boat forms. ias.ac.in Similarly, N-acyl, N-phenylcarbamoyl, and N-benzoyl derivatives of this compound oximes largely exist in boat conformations, often with one phenyl group occupying a flagpole position. researchgate.net

The twist-boat conformation, which is more stable than the pure boat form, is also observed. libretexts.org For N-acylpiperidines with a 2-substituent, the twist-boat conformation is calculated to be about 1.5 kcal/mol less favorable than the chair conformation. nih.gov However, N-nitroso-r-2,c-6-diphenylpiperidin-4-one oximes and their derivatives have been found to prefer twist-boat conformations. researchgate.net

Flattened-Chair Conformations

In some derivatives, particularly N-aryl-cis-2,6-diphenylpiperidines, the piperidine ring may adopt a "flattened-chair" conformation. bohrium.com This distortion from the ideal chair geometry is a strategy to minimize unfavorable steric interactions between the bulky substituents. bohrium.com The introduction of an alkyl group at the C-3 position can also induce a flattening of the ring around the C(2)-C(3) bond. asianpubs.org This flattening helps to accommodate the spatial demands of multiple equatorial groups, balancing the various repulsive forces within the molecule. asianpubs.orgbohrium.com

Orientational Preferences of Substituents

The orientation of substituents on the piperidine ring is a critical aspect of its stereochemistry, with a strong preference for positions that minimize steric hindrance.

Equatorial Orientation of Phenyl Groups at C-2 and C-6

There is a strong and consistent preference for the two phenyl groups at the C-2 and C-6 positions to occupy equatorial orientations in the stable chair conformation. nih.govias.ac.inasianpubs.orgbohrium.com This arrangement places the large phenyl substituents away from the core of the ring, minimizing 1,3-diaxial interactions and other steric repulsions that would destabilize the molecule. bohrium.com X-ray crystal structure analysis of numerous derivatives confirms that the cis relationship of the phenyl groups results in a diequatorial arrangement. nih.govnih.govscience.gov

Stereoelectronic Effects and Strain Phenomena

A1,3-strain, also known as allylic strain, is a significant factor influencing the conformation of this compound derivatives, particularly those with exocyclic double bonds, such as oximes. This type of strain arises from the steric interaction between a substituent on an exocyclic double bond and an adjacent axial or pseudo-axial substituent on the ring. In the case of piperidin-4-one oximes, A1,3-strain between the substituent on the oxime nitrogen and an adjacent substituent on the piperidine ring can force the ring to adopt a non-chair conformation, such as a twist-boat, to alleviate the steric clash.

For example, the introduction of an acetyl group on the oxime nitrogen of r-2,c-6-diphenylpiperidin-4-one oximes leads to significant A1,3-strain. This strain is a key factor in the preference for twist-boat conformations in N-acetyl- and N,O-diacetyl-r-2,c-6-diphenylpiperidin-4-one oximes.

Hyperconjugation and the delocalization of electrons play a role in the stability and electronic properties of the this compound system. These interactions, often analyzed through Natural Bond Orbital (NBO) calculations, involve the donation of electron density from a filled bonding orbital to an adjacent empty or partially filled anti-bonding orbital.

Conformational Dynamics and Isomerism

The introduction of a substituent on the nitrogen atom of an oxime derivative of this compound can lead to the existence of syn and anti rotamers due to restricted rotation around the N-O bond or a newly introduced single bond, such as N-C=O. In the case of N,O-diacetyl-r-2,c-6-diphenylpiperidin-4-one oximes, NMR studies have shown that these molecules exist in an equilibrium between syn and anti rotamers of a twist-boat conformation.

Variable temperature (VT) NMR spectroscopy is a powerful tool for quantifying the energy barriers associated with conformational changes, such as bond rotation. For N-substituted derivatives of this compound, VT NMR can be used to determine the rotational barriers around the N-acyl bond.

In studies of N-chloroacetyl-r-2,c-6-diarylpiperidin-4-ones, the barriers for N-CO rotation were determined. These barriers represent the energy required to interconvert between the syn and anti rotamers. The free energy of activation (ΔG‡) for this rotation provides a quantitative measure of the conformational stability.

| Derivative | Rotational Barrier (kJ mol-1) | Method |

| N-chloroacetyl-r-2,c-6-diphenylpiperidin-4-one | 54.2 | Variable Temperature 1H NMR |

| N-chloroacetyl-t-3-methyl-r-2,c-6-diphenylpiperidin-4-one | 50.3 | Variable Temperature 1H NMR |

Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of cis-2,6-diphenylpiperidin-4-one, offering unambiguous structural and stereochemical information.

¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound derivatives typically shows distinct signals for the protons on the piperidine (B6355638) ring and the phenyl substituents. For instance, in N-substituted derivatives, the protons at the C-2 and C-6 positions, which are adjacent to the phenyl groups, appear as doublets of doublets due to coupling with the adjacent methylene (B1212753) protons. The coupling constants are crucial for determining the relative stereochemistry of the substituents. In many cis-2,6-diarylpiperidin-4-ones, the observation of large coupling constants (around 10 Hz) for the C-2 and C-6 protons is indicative of a diaxial relationship with adjacent protons, supporting a chair conformation with equatorial phenyl groups.

Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts for a this compound Derivative

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-2a, H-6a | ~4.0-4.2 | - |

| H-3e, H-5e | ~2.8-3.0 | - |

| H-3a, H-5a | ~2.6-2.8 | - |

| C-2, C-6 | - | ~60-65 |

| C-3, C-5 | - | ~45-50 |

| C-4 (C=O) | - | ~205-210 |

| Aromatic-H | ~7.2-7.5 | - |

| Aromatic-C | - | ~125-145 |

Note: The chemical shifts are approximate and can vary depending on the specific derivative and solvent used.

Two-dimensional (2D) NMR techniques are indispensable for the complete and unambiguous assignment of ¹H and ¹³C NMR signals and for providing definitive proof of the stereochemistry of this compound. researchgate.netscispace.com

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). In this compound, COSY spectra clearly show the correlation between the protons at C-2 and C-3, as well as between the geminal protons at C-3 and C-5. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is crucial for determining the spatial proximity of protons. For the cis isomer, a strong NOE correlation is expected between the axial protons at C-2 and C-6 and the axial protons at C-3 and C-5, which supports the chair conformation with equatorial phenyl groups. researchgate.netresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates the chemical shifts of protons directly attached to carbon atoms. It allows for the unambiguous assignment of the ¹³C signals based on the already assigned ¹H signals. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectra reveal long-range correlations (typically over two or three bonds) between protons and carbons. This is particularly useful for assigning quaternary carbons, such as the carbonyl carbon (C-4) and the ipso-carbons of the phenyl rings, by observing their correlations with nearby protons. researchgate.net

Variable temperature (VT) NMR studies are employed to investigate the conformational dynamics of the piperidine ring. researchgate.net By recording NMR spectra at different temperatures, it is possible to study processes such as ring inversion or restricted rotation around single bonds. researchgate.netvnu.edu.vnnih.gov For this compound, which predominantly exists in a stable chair conformation, VT-NMR can help determine the energy barriers for any conformational exchange processes that might occur at higher temperatures. researchgate.net In some substituted derivatives, evidence for conformational equilibria between different chair or boat forms has been observed and characterized using VT-NMR. researchgate.net

Vibrational Spectroscopy (Fourier-Transform Infrared Spectroscopy)

Fourier-Transform Infrared (FTIR) spectroscopy is a valuable tool for identifying the functional groups present in this compound. The IR spectrum of these compounds is characterized by several key absorption bands. The most prominent is the stretching vibration of the carbonyl group (C=O) of the piperidin-4-one ring, which typically appears in the range of 1720-1740 cm⁻¹. The exact position of this band can be influenced by the presence of other substituents on the ring. Other characteristic absorptions include the N-H stretching vibration for non-N-substituted derivatives (around 3300-3400 cm⁻¹), C-H stretching vibrations of the aromatic and aliphatic parts of the molecule (around 2800-3100 cm⁻¹), and C=C stretching vibrations of the phenyl rings (around 1450-1600 cm⁻¹). researchgate.netresearchgate.net

Interactive Data Table: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H | Stretching | 3300-3400 |

| C-H (aromatic) | Stretching | 3000-3100 |

| C-H (aliphatic) | Stretching | 2850-2960 |

| C=O (ketone) | Stretching | 1720-1740 |

| C=C (aromatic) | Stretching | 1450-1600 |

Mass Spectrometry

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of this compound, which aids in confirming its molecular formula. Techniques such as Electron Impact (EI) and Electrospray Ionization (ESI) are commonly employed. rsc.org The mass spectrum will show a molecular ion peak (M⁺) or a protonated molecule peak ([M+H]⁺) corresponding to the molecular weight of the compound. The fragmentation pattern can provide further structural information, often involving the cleavage of the piperidine ring or the loss of the phenyl substituents. rsc.org

Electronic Absorption and Emission Spectroscopy (UV-Visible, Fluorescence)

UV-Visible spectroscopy provides information about the electronic transitions within the molecule. This compound exhibits absorption bands in the UV region due to the π-π* transitions of the phenyl rings and the n-π* transition of the carbonyl group. researchgate.net The absorption maxima (λ_max) are typically observed around 250-270 nm for the phenyl groups and at a longer wavelength for the carbonyl group. researchgate.netresearchgate.net The position and intensity of these bands can be influenced by the solvent and the presence of substituents. researchgate.netresearchgate.net While the parent compound may not be strongly fluorescent, certain derivatives can exhibit fluorescence, and their emission spectra can be studied to understand their excited-state properties. researchgate.netresearchgate.net

Crystallographic Investigations Via X Ray Diffraction

Single Crystal X-ray Diffraction Analysis for Solid-State Structure Elucidation

Single crystal X-ray diffraction (SCXRD) is a powerful analytical technique that provides precise information about the atomic positions within a crystal lattice. mdpi.com This method has been widely employed to determine the solid-state structures of various derivatives of 2,6-diphenylpiperidin-4-one. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to construct a three-dimensional model of the electron density, from which the positions of individual atoms can be inferred.

The piperidine (B6355638) ring in these compounds typically adopts a chair conformation. nih.govresearchgate.net In many derivatives, the substituents at various positions of the piperidine ring, including the phenyl groups at the 2 and 6 positions, are found to be in equatorial orientations. nih.govresearchgate.netnih.gov However, there are instances where substituents adopt axial orientations. researchgate.net

Crystal System and Space Group Determination

A crucial aspect of crystallographic analysis is the determination of the crystal system and space group, which describe the symmetry of the crystal lattice. This information is fundamental for a complete description of the crystal structure.

For example, 3-(2-chloroethyl)-2,6-diphenylpiperidin-4-one (CEDP) has been reported to crystallize in the triclinic crystal system with the space group P-1. mdpi.com Another derivative, 1,3-Dimethyl-2,6-diphenylpiperidin-4-one (B1331471), also crystallizes in the triclinic system with the same space group, P-1. nih.govresearchgate.net In contrast, 2,6-Diphenyl-3-(prop-2-en-1-yl)piperidin-4-one crystallizes in the monoclinic system with the space group C2/c. nih.gov The determination of these parameters is a standard outcome of SCXRD analysis and provides the framework for understanding the packing of molecules in the crystal. mdpi.com

Interactive Table: Crystallographic Data for selected cis-2,6-Diphenylpiperidin-4-one Derivatives.

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

|---|---|---|---|---|---|---|---|---|

| 1,3-Dimethyl-2,6-diphenylpiperidin-4-one nih.govresearchgate.net | Triclinic | P-1 | 5.9201 | 10.9749 | 12.8247 | 80.2961 | 86.673 | 76.4499 |

| 2,6-Diphenyl-3-(prop-2-en-1-yl)piperidin-4-one nih.gov | Monoclinic | C2/c | 16.7588 | 23.4597 | 8.7769 | 90 | 98.771 | 90 |

| 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one nih.gov | Orthorhombic | Pna2₁ | - | - | - | - | - | - |

| Phenyl(3-methyl-2,6-diphenylpiperidin-1-yl)methanone researchgate.net | Triclinic | P1̅ | 8.2543 | 10.5543 | 12.6184 | 77.901 | 71.270 | 70.390 |

Analysis of Intermolecular Interactions in Crystal Packing

The arrangement of molecules in a crystal is governed by a variety of non-covalent interactions. These interactions, although weaker than covalent bonds, collectively determine the stability and properties of the crystalline material. rsc.orgresearchgate.net

C-H…π interactions are a type of weak hydrogen bond where a C-H bond acts as a hydrogen bond donor and a π-system (like a phenyl ring) acts as the acceptor. These interactions play a significant role in the crystal packing of many aromatic compounds, including derivatives of this compound.

Hydrogen bonds are among the strongest intermolecular forces and are crucial in determining the crystal packing of molecules with hydrogen bond donors (like N-H) and acceptors (like C=O). mdpi.comnih.govopenaccesspub.org In the context of this compound and its derivatives, N-H…O and C-H…O hydrogen bonds are particularly important.

Analysis of Intramolecular Hydrogen Bonds

Intramolecular hydrogen bonds occur within a single molecule, influencing its conformation and properties. osti.govrowansci.comnih.govmarquette.edu In certain derivatives of this compound, the presence of suitable functional groups can lead to the formation of such bonds.

For example, in derivatives where a hydroxyl group is introduced in a position that allows for interaction with the carbonyl oxygen or the nitrogen atom of the piperidine ring, an intramolecular hydrogen bond can form. mdpi.com These bonds can lock the molecule into a specific conformation, which can have significant implications for its chemical reactivity and biological activity. The analysis of intramolecular hydrogen bonds is typically carried out by examining the bond distances and angles obtained from SCXRD data, often supplemented by computational studies. osti.gov

Hirshfeld Surface and Fingerprint Plot Analysis

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions in a crystal. researchgate.net The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which provides a visual representation of the regions involved in intermolecular contacts.

This analysis has been applied to derivatives of this compound to gain a deeper understanding of their crystal packing. researchgate.netnih.gov The surface can be mapped with various properties, such as d_norm, which highlights regions of close contact between molecules. Red spots on the d_norm surface indicate strong hydrogen bonding interactions. nih.gov

Ring Puckering and Asymmetry Parameter Analysis

The precise three-dimensional arrangement of atoms in this compound and its derivatives, as determined by X-ray diffraction, provides critical insights into their conformational preferences. A key aspect of this analysis is the puckering of the six-membered piperidine ring. The conformation of this ring is not planar and is quantitatively described using Cremer-Pople puckering parameters and Nardelli's asymmetry parameters, which are derived from the crystallographic data. nih.govnih.gov

The Cremer-Pople system provides a comprehensive description of the ring's geometry in terms of a total puckering amplitude (Q) and a set of phase angles (φ and θ). For a six-membered ring, these parameters can define its position on a conformational sphere, where specific coordinates correspond to idealized conformations such as the chair, boat, or twist-boat. nih.gov Asymmetry parameters, developed by Nardelli, quantify the degree of distortion of the ring from ideal symmetry by measuring the deviations in bond lengths and torsion angles. nih.govresearchgate.net

In crystallographic studies of various derivatives of 2,6-diphenylpiperidin-4-one, the piperidine ring consistently adopts a chair conformation. nih.govnih.govnih.govnih.gov This preference for a chair form is a well-established characteristic of piperidine and its derivatives, as it minimizes torsional and steric strain. However, the degree of puckering and the specific shape of the chair can be influenced by the nature and orientation of the substituents on the ring.

For instance, in the case of 3-ethyl-cis-2,6-diphenylpiperidine, a reduced analogue, the puckering parameters were determined to be q2=0.039 (14) Å, q3 = 0.576 (14) Å, and φ2 = 1(2)°, with an asymmetry parameter Δs (N1& C4) of 0.86 (12)°. nih.govresearchgate.net In this molecule, the phenyl and ethyl groups all adopt an equatorial orientation to minimize steric hindrance. nih.gov Similarly, in 1,3-dimethyl-2,6-diphenylpiperidin-4-one, the piperidine ring is in a chair conformation with the two phenyl groups and the C3-methyl group in equatorial orientations. nih.gov

The orientation of the bulky phenyl groups is a significant factor. In 2,6-diphenyl-3-(prop-2-en-1-yl)piperidin-4-one, all substituents, including the phenyl groups, are in an equatorial disposition within the chair conformation. nih.gov In contrast, a study of 1-[r-2,c-6-diphenyl-t-3-(propan-2-yl)piperidin-1-yl]ethan-1-one revealed that while the piperidine ring is in a chair conformation, the phenyl groups are oriented axially. nih.gov This highlights how substitution patterns elsewhere on the ring can influence the preferred orientation of the 2,6-diphenyl groups. In some instances, such as with phenyl(3-methyl-2,6-diphenylpiperidin-1-yl)methanone, the core piperidine ring can even exhibit positional disorder, adopting both chair and twisted-boat conformations within the crystal lattice. researchgate.netbakhtiniada.ru

The tables below summarize the crystallographic parameters for several derivatives, illustrating the common chair conformation and the variations in substituent orientation and ring geometry.

Table 1: Puckering and Asymmetry Parameters for Selected 2,6-Diphenylpiperidine Derivatives

| Compound | Puckering Parameters | Asymmetry Parameter | Reference |

|---|---|---|---|

| 3-Ethyl-cis-2,6-diphenylpiperidine | q2=0.039 (14) Å, q3=0.576 (14) Å, φ2=1(2)° | Δs(N1&C4)=0.86 (12)° | nih.gov |

Table 2: Conformation and Dihedral Angles for Selected 2,6-Diphenylpiperidine Derivatives

| Compound | Piperidine Ring Conformation | Phenyl Group Orientation | Dihedral Angle Between Phenyl Rings (°) | Reference |

|---|---|---|---|---|

| 1,3-Dimethyl-2,6-diphenylpiperidin-4-one | Chair | Equatorial | 58.51 (5) | nih.gov |

| 3-Ethyl-cis-2,6-diphenylpiperidine | Chair | Equatorial | 64.22 (7) | nih.gov |

| 2,6-Diphenyl-3-(prop-2-en-1-yl)piperidin-4-one | Chair | Equatorial | 47.5 (1) | nih.gov |

| 1-[r-2,c-6-diphenyl-t-3-(propan-2-yl)piperidin-1-yl]ethan-1-one | Chair | Axial | Not Reported | nih.gov |

| Phenyl(3-methyl-2,6-diphenylpiperidin-1-yl)methanone | Chair and Twisted Boat (Disordered) | Axial | 22.0 (1) | researchgate.netbakhtiniada.ru |

| r-2,c-6-Diphenylpiperidine | Chair | Equatorial | Not Reported | nih.gov |

Computational Chemistry and Molecular Modeling

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful quantum mechanical modeling method to investigate the structural and electronic properties of molecules.

DFT calculations are employed to determine the most stable three-dimensional conformation of cis-2,6-Diphenylpiperidin-4-one. For this class of compounds, the piperidine (B6355638) ring consistently adopts a stable chair conformation. nih.gov The two phenyl groups and any other substituents are typically found in equatorial positions to minimize steric hindrance.

Theoretical geometry optimizations have been validated by comparison with experimental X-ray diffraction data for related structures. For instance, in a study on 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one, an overlay of the DFT-optimized structure with the crystal structure resulted in a root-mean-square (r.m.s.) deviation of 0.478 Å, indicating good agreement between the calculated and experimentally determined structures. nih.gov Such calculations are essential for mapping the energetic landscape and identifying the lowest energy, and thus most probable, molecular conformations.

The electronic properties of this compound are primarily described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability, chemical reactivity, and the potential for intramolecular charge transfer (ICT). nih.govrsc.org

A larger HOMO-LUMO gap suggests higher stability and lower chemical reactivity. For example, the calculated energy gap for 3-(2-chloroethyl)-2,6-diphenylpiperidin-4-one was found to be 5.42 eV, indicating significant stability. researchgate.net DFT studies show that charge transfer occurs within the molecule, a phenomenon confirmed by the analysis of HOMO and LUMO energies. nih.govnih.gov These calculations are crucial for understanding how the molecule will interact with other chemical species and its potential for electronic applications.

Calculated Frontier Orbital Energy Gaps for Piperidin-4-one Derivatives

| Compound Derivative | Method | HOMO-LUMO Energy Gap (eV) | Reference |

|---|---|---|---|

| 3-(2-chloroethyl)-2,6-diphenylpiperidin-4-one | DFT/B3LYP/6-311++G(d,p) | 5.42 | researchgate.net |

| 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one | DFT | 5.71 | nih.gov |

DFT calculations are also instrumental in predicting the non-linear optical (NLO) properties of molecules, which are of great interest for applications in optoelectronics and photonics. Key parameters determined through these calculations include the electric dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β). nih.govresearchgate.net

A high hyperpolarizability value indicates a strong NLO response. Theoretical studies on derivatives of 2,6-diphenylpiperidin-4-one have been performed to evaluate their NLO potential. researchgate.netorientjchem.org Experimental work on a related compound, cis-2,6-bis(2-chlorophenyl)-3,3-dimethylpiperidin-4-one, has validated these theoretical interests by demonstrating a second-harmonic generation (SHG) efficiency that is 3.83 times greater than that of the standard NLO material, potassium dihydrogen phosphate (B84403) (KDP). researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution and the nature of bonding within a molecule. It is used to investigate hyperconjugative interactions, charge delocalization, and the stability arising from these electronic effects. researchgate.netnih.gov NBO analysis quantifies the stabilization energy (E(2)) associated with the delocalization of electron density from an occupied donor NBO to an unoccupied acceptor NBO. researchgate.netorientjchem.org

This analysis reveals significant intramolecular charge transfer interactions, primarily from lone pairs of oxygen and nitrogen atoms to anti-bonding orbitals of neighboring carbon-carbon and carbon-nitrogen bonds. These interactions stabilize the molecule and influence its geometry and reactivity. For instance, NBO analysis of 1-Methyl-2,6-diphenylpiperidin-4-one shows a clear distribution of electron density, identifying the most electronegative atoms (N, O) and their role in charge delocalization. orientjchem.org

Selected Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for a Piperidin-4-one Derivative

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Reference |

|---|---|---|---|

| LP(1) N3 | BD(1) C1-C2 | 3.51 | orientjchem.org |

| LP(1) N3 | BD(1) C4-C5 | 3.89 | orientjchem.org |

| LP(1) O7 | BD(1) C1-C6 | 1.53 | orientjchem.org |

| LP(2) O7 | BD(1) C1-C2 | 3.45 | orientjchem.org |

Semiempirical Molecular Orbital (MO) Calculations

Semiempirical molecular orbital methods, such as AM1 (Austin Model 1) and PM3 (Parametric Method 3), provide a faster, albeit less accurate, alternative to ab initio DFT calculations. These methods are particularly useful for preliminary computational screening of large molecules or a large number of related compounds. dtic.mil

Implemented in software packages like MOPAC, semiempirical methods can be used to calculate a range of molecular properties, including polarizabilities and hyperpolarizabilities, using a finite-field approach. dtic.mil While they rely on parameters derived from experimental data, they can effectively predict trends in molecular properties across a series of compounds, making them a valuable tool in computational chemistry for initial explorations before undertaking more computationally expensive DFT studies.

Molecular Docking Studies (Focus on Binding Modes and Molecular Interactions with Biological Macromolecules)

Molecular docking is a computational simulation that predicts the preferred orientation and binding affinity of one molecule (the ligand) when bound to the active site of another (the receptor, typically a protein). mdpi.com This technique is fundamental in drug discovery for identifying potential therapeutic agents and elucidating their mechanisms of action at a molecular level. researchgate.net

Derivatives of 2,6-diphenylpiperidin-4-one have been investigated as potential inhibitors for various biological targets. Docking studies have explored their interactions with enzymes such as the Main Protease (MPro) of SARS-CoV-2 and Renin, an enzyme implicated in hypertension. researchgate.netijpbs.com These studies, often performed using software like Schrodinger Maestro with scoring functions like Glide, identify the specific amino acid residues in the protein's active site that interact with the ligand. researchgate.netijpbs.com The interactions typically involve hydrogen bonds, hydrophobic interactions, and π-π stacking. For example, a derivative of 2,6-diphenylpiperidin-4-ol (B8612959) showed hydrogen bond interactions with residues THR-77, ASP-32, and PHE-117 in the active site of Renin. ijpbs.com These findings are crucial for the rational design of more potent and selective inhibitors.

Summary of Molecular Docking Studies on 2,6-Diphenylpiperidin-4-one/ol Derivatives

| Protein Target | PDB ID | Key Interacting Residues | Reference |

|---|---|---|---|

| SARS-CoV-2 Main Protease (MPro) | 5R84 | Not specified | researchgate.net |

| Renin | 4PYV | THR-77, ASP-32, PHE-117 | ijpbs.com |

| Adenosine A2A Receptor | Not specified | Not specified | nih.gov |

Interaction with Specific Enzyme Active Sites

While no direct computational studies have been reported for this compound, research on analogous piperidin-4-one derivatives offers a glimpse into how this compound might interact with key bacterial enzyme active sites, such as those of DNA Gyrase B and AmpC β-lactamase.

DNA Gyrase B:

AmpC β-Lactamase Enzyme:

AmpC β-lactamase is a bacterial enzyme that confers resistance to a broad spectrum of β-lactam antibiotics. Inhibiting this enzyme can restore the efficacy of these antibiotics. Computational studies on inhibitors of AmpC β-lactamase have identified key interactions within its active site. While direct docking studies of this compound with AmpC are not available, research on other inhibitors highlights the importance of interactions with serine and lysine (B10760008) residues in the active site. It is plausible that the carbonyl group of the piperidin-4-one ring could act as a hydrogen bond acceptor, interacting with key residues like Ser64. The phenyl substituents could potentially fit into hydrophobic pockets, further stabilizing the complex.

Binding Orientation and Ligand-Receptor Interactions

The binding orientation of a ligand within an enzyme's active site is critical for its inhibitory activity. For this compound, the "cis" configuration of the two phenyl groups at positions 2 and 6 of the piperidine ring will dictate its three-dimensional shape and how it can be accommodated within a binding pocket.

Based on studies of similar piperidin-4-one derivatives, the piperidine ring typically adopts a chair conformation. The phenyl groups and other substituents can occupy either axial or equatorial positions, which significantly influences the molecule's interaction profile.

Key Ligand-Receptor Interactions:

The primary types of interactions that would likely govern the binding of this compound to an enzyme active site include:

Hydrogen Bonds: The nitrogen atom in the piperidine ring can act as a hydrogen bond donor, while the oxygen atom of the carbonyl group at position 4 can act as a hydrogen bond acceptor. These interactions are crucial for anchoring the ligand in the correct orientation within the active site.

Hydrophobic Interactions: The two phenyl rings provide significant hydrophobic surfaces that can interact with nonpolar residues in the enzyme's active site. These interactions are a major driving force for binding affinity.

Molecular docking studies on various 2,6-diphenylpiperidin-4-ol derivatives, which are structurally very similar to the ketone, have been performed against targets like the main protease of SARS-CoV-2 and renin. nveo.orgijpbs.com These studies reveal that the diphenylpiperidine scaffold can effectively fit into active sites, with the phenyl groups making significant hydrophobic contacts and the heterocyclic core participating in hydrogen bonding. nveo.orgijpbs.com

The table below summarizes potential interactions based on computational studies of analogous compounds.

| Interaction Type | Potential Interacting Groups on this compound | Potential Interacting Residues in Enzyme Active Sites (by analogy) |

| Hydrogen Bond | Piperidine N-H, Carbonyl C=O | Asp, Asn, Ser, Thr, Lys |

| Hydrophobic | Phenyl rings | Ala, Val, Leu, Ile, Phe, Trp, Met, Pro |

| Pi-Pi Stacking | Phenyl rings | Phe, Tyr, Trp, His |

Reaction Mechanism Elucidation

Mechanistic Investigations of Piperidin-4-one Formation

The classical and most prevalent method for synthesizing 2,6-diarylpiperidin-4-ones is the Mannich reaction. chemrevlett.commdma.ch This reaction typically involves the condensation of a ketone, an aldehyde, and a primary amine or ammonia (B1221849). chemrevlett.commdma.ch Pioneering work in this area established a foundational synthesis method involving the condensation of an acetone (B3395972) dicarboxylic acid ester with an aromatic aldehyde and ammonia or a primary amine, which leads to the formation of 2,6-diaryl-4-oxopiperidine-3,5-dicarboxylate or its N-substituted derivatives. chemrevlett.com

Mechanistically, the Petrenko-Kritschenko reaction, a double Mannich reaction, provides a clear pathway. dtic.mil It involves the condensation of two moles of an aromatic aldehyde with a primary amine and a dialkyl 1,3-acetonedicarboxylate. dtic.mil The initial steps involve the formation of iminium ions from the aldehyde and amine, which then undergo addition reactions to form the piperidine (B6355638) ring. dtic.mil

More recent investigations have explored variations of the Mannich reaction. For instance, the use of glacial acetic acid as a solvent has been shown to facilitate the reaction, leading to rapid formation of piperidones with satisfactory yields and easier product isolation. mdma.ch

Stereochemical Control and Regioselectivity in Synthetic Pathways

The stereochemistry of the 2,6-disubstituted piperidin-4-one ring is a critical aspect of its synthesis, with the cis isomer often being the desired product. The relative cis configuration of the substituents at the 2- and 6-positions is a common feature in many biologically active piperidine alkaloids. ua.es

Several strategies have been developed to control the stereochemistry. One approach involves an enantiodivergent synthesis where enantiopure β-amino ketone derivatives are transformed into cis-2,6-disubstituted piperidin-4-ones through an organocatalyzed condensation with aldehydes. ua.esnih.gov Notably, the final product consistently exhibits a cis relative configuration, regardless of the organocatalyst's configuration. ua.es This method allows for the synthesis of both enantiomers from the same precursors by simply altering the sequence of aldehyde addition in the imine formation and the intramolecular Mannich condensation steps. nih.govcore.ac.uk

Role of Catalysts and Reaction Conditions in Mechanism

Catalysts and reaction conditions play a pivotal role in directing the course and efficiency of piperidin-4-one synthesis. The choice of catalyst can significantly influence the stereochemical outcome and reaction yield.

In the organocatalyzed intramolecular Mannich condensation, proline and its derivatives have proven to be effective. ua.es For instance, using enantiopure proline as a catalyst can lead to significantly higher yields of the desired cis-2,6-disubstituted piperidin-4-one compared to using racemic proline or other amines like pyrrolidine. ua.es The amino acid functionality appears to be beneficial for this transformation. ua.es

The solvent system is another critical factor. While traditional Mannich reactions were often carried out in aqueous or alcoholic solutions with modest success, the use of glacial acetic acid has been shown to dramatically improve reaction rates and yields. mdma.ch More recently, deep eutectic solvents (DES), such as a glucose-urea mixture, have been explored as green and effective reaction media for the synthesis of piperidin-4-one derivatives, offering an environmentally benign alternative. asianpubs.org

Furthermore, reaction temperature and the molar ratio of reactants are crucial parameters that need to be optimized to achieve high yields and purity of the final product. mdma.ch

Tandem Reaction Sequences (e.g., Double Mannich–Elimination)

Tandem or cascade reactions offer an efficient approach to constructing complex molecules like piperidin-4-ones in a single synthetic operation, minimizing steps and waste. nih.gov A prominent example is the double Mannich reaction, which can involve the alkylamination of both C(sp²)–H and benzylic C(sp³)–H bonds. nih.gov

In one such sequence, a three-component reaction between a benzofuran, formaldehyde (B43269), and an amino acid derivative in acetic acid leads to the formation of a benzofuran-fused piperidine. nih.gov The proposed mechanism involves a primary Mannich reaction, followed by a secondary Mannich reaction to form a cationic intermediate. Subsequent deprotonation, another Mannich reaction, a retro-Mannich reaction, and finally an intramolecular nucleophilic substitution/cyclization lead to the fused piperidine product. nih.gov This demonstrates a sophisticated tandem sequence that efficiently builds the core piperidine structure.

Other tandem strategies include the Dieckmann condensation following the addition of a primary amine to two moles of an alkyl acrylate, which after hydrolysis and decarboxylation, yields 4-piperidones. dtic.mil These examples highlight the power of tandem reactions in streamlining the synthesis of complex piperidine scaffolds.

Applications in Chemical Biology and Medicinal Chemistry Excluding Clinical Studies

Precursors in the Synthesis of Diverse Bioactive Heterocyclic Systems

The piperidin-4-one nucleus is a well-established pharmacophore and a versatile intermediate in the synthesis of a wide array of biologically important compounds. nih.govnih.gov Molecules incorporating this heterocyclic core have demonstrated a vast range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and central nervous system effects. nih.govnih.gov The 2,6-diaryl-substituted piperidin-4-one framework, in particular, is a frequently utilized starting material for generating more complex heterocyclic systems. nih.govfrontiersin.org The reactivity of the ketone at the C-4 position allows for transformations such as the formation of oximes, hydrazones, and spirocyclic derivatives, while the secondary amine at the N-1 position is readily available for acylation, alkylation, or Mannich-type reactions. nih.govnih.gov This synthetic tractability has established 2,6-diarylpiperidin-4-ones as crucial intermediates in medicinal chemistry. nih.gov

Synthesis of Natural Product Analogs (e.g., Piperidine (B6355638) Alkaloids like Anatalline (B19019), Lasubine)

The structural framework of cis-2,6-disubstituted piperidin-4-ones is particularly well-suited for the stereoselective synthesis of piperidine alkaloids. A notable application is in the synthesis of analogs of the Lythraceae alkaloid, Lasubine. Researchers have developed an enantiodivergent method to produce chiral cis-2,6-disubstituted piperidin-4-ones, which serve as key intermediates. This methodology was successfully applied to the total synthesis of (-)-lasubine II, demonstrating the utility of the piperidin-4-one core in constructing complex natural products. nih.gov

Another class of piperidine alkaloids of interest is the tobacco alkaloids, such as Anatalline. Anatalline is structurally identified as cis-2,4-di(3-pyridyl)piperidine. nih.gov Its biosynthesis and accumulation in Nicotiana tabacum cell cultures have been studied, and its structure confirmed through mass spectrometry and NMR. nih.govresearchgate.net While the synthesis of piperidine alkaloids is a major goal, the direct synthesis of anatalline analogs from a cis-2,6-diphenyl piperidin-4-one precursor is not prominently featured in the surveyed literature, as anatalline contains pyridyl rings rather than phenyl rings.

Scaffold for Novel Chemical Entity Generation

The cis-2,6-diphenylpiperidin-4-one framework is an exemplary scaffold for the generation of novel chemical entities in drug discovery programs. Its core structure can be systematically modified to produce libraries of new compounds for biological screening. frontiersin.orgnih.gov This approach involves making targeted alterations at various positions of the piperidone ring to explore new chemical space and identify molecules with improved or novel biological activities.

One strategy involves derivatization at the nitrogen atom. For instance, (2,6-diphenylpiperidin-4-ylidene)(phenyl)acetonitrile can be acetylated at the N-1 position to yield (1-Acetyl-2,6-diphenylpiperidin-4-ylidene)(phenyl)acetonitrile, a novel, more complex molecule whose piperidine ring adopts a boat conformation. nih.gov Another approach focuses on substitutions on the piperidine ring itself. A series of novel 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones were designed and synthesized as potential anti-cancer agents, demonstrating how the core scaffold can be elaborated to produce new classes of compounds. nih.gov The strategy of using a central scaffold to build new molecules is a cornerstone of modern medicinal chemistry, with the aim of modulating properties to enhance affinity and selectivity for biological targets. mdpi.comresearchgate.net

Ligand Design for Coordination Complexes

While heterocyclic compounds, particularly those containing nitrogen and oxygen donor atoms, are frequently used as ligands in coordination chemistry, a review of the scientific literature did not yield specific examples of this compound being employed as a primary ligand in the design and synthesis of metal coordination complexes. Research in this area often focuses on other heterocyclic systems, such as pyridyl-phosphinines, for the coordination of metals like palladium (II) and platinum (II). nih.gov

Scaffold for Structure-Activity Relationship (SAR) Investigations

The cis-2,6-diarylpiperidin-4-one scaffold is highly valuable for conducting structure-activity relationship (SAR) studies, which are crucial for optimizing lead compounds in drug discovery. nih.gov By systematically altering the substituents on the core structure and evaluating the corresponding changes in biological activity, researchers can identify the key molecular features responsible for a compound's efficacy and selectivity.

A clear example of this application is the synthesis and evaluation of a series of 3-chloro-3-methyl-2,6-diarylpiperidin-4-one derivatives as potential anti-cancer agents. nih.gov In this study, the nature of the aryl group at the 2 and 6 positions was varied to investigate its impact on cytotoxicity against several hematological cancer cell lines. The results from such studies provide critical insights for the rational design of more potent and targeted therapeutic agents. nih.gov

Table 1: Cytotoxic Effects of Substituted 2,6-diarylpiperidin-4-ones on Cancer Cell Lines Data sourced from a study on 3-chloro-3-methyl-2,6-diarylpiperidin-4-one derivatives. nih.gov

| Compound ID | R-group on Phenyl Ring | Target Cell Line | Observed Activity |

| I | H | Myeloma, Leukemia, NKTL | Cytotoxic effects observed |

| II | p-Cl | Myeloma, Leukemia, NKTL | Reduced growth, increased mRNA of p53 & Bax |

| III | p-F | Myeloma, Leukemia, NKTL | Cytotoxic effects observed |

| IV | p-CH₃ | Myeloma, Leukemia, NKTL | Reduced growth, increased mRNA of p53 & Bax |

| V | p-OCH₃ | Myeloma, Leukemia, NKTL | Cytotoxic effects observed |

NKTL: Natural Killer T-cell Lymphoma

Development of Chemical Probes for Biological Systems

Chemical probes are essential tools for dissecting biological pathways and validating therapeutic targets. scispace.com The development of a successful probe often involves modifying a core scaffold to incorporate reporter tags or reactive groups without losing affinity for the biological target. nih.govbohrium.comolemiss.edu Despite the synthetic versatility of the this compound scaffold, its specific use as a foundational structure for the development of chemical probes is not widely documented in the surveyed scientific literature. The discovery of chemical probes often arises from screening small-molecule libraries, and while piperidone-containing compounds may be present in these libraries, dedicated efforts to convert this compound into a chemical probe have not been prominently reported. scispace.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.